REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]2[C:7](=O)[NH:8][CH:9]=[CH:10][C:11]=2[CH:12]=1.P(Cl)(Cl)([Cl:16])=O>C(#N)C>[Cl:16][C:7]1[N:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:12]2
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Name
|
|
Quantity
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4.5 g
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Type
|
reactant
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Smiles
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COC=1C=NC=2C(NC=CC2C1)=O
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Name
|
|
Quantity
|
102 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
11.69 mL
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Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The solution was cooled to rt
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
The resulting brown residue was partitioned between CH2Cl2 and aqueous saturated NaHCO3 solution
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Type
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EXTRACTION
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Details
|
the aqueous layer was back-extracted with DCM (3×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (5%-30% of 9:1 DCM:MeOH in DCM)
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C=C(C=NC12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.41 mmol | |
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 60.3% | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |